N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
Description
The compound N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE features a bifunctional structure combining a pyrimidine-sulfonamide moiety and a diphenyl-substituted triazinyl-sulfanyl acetamide group. The pyrimidine core (4,6-dimethyl substitution) is linked via a sulfonamide bridge to a phenyl ring, while the acetamide side chain terminates in a 5,6-diphenyl-1,2,4-triazine-3-yl sulfanyl group.
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N7O3S2/c1-19-17-20(2)31-28(30-19)36-41(38,39)24-15-13-23(14-16-24)32-25(37)18-40-29-33-26(21-9-5-3-6-10-21)27(34-35-29)22-11-7-4-8-12-22/h3-17H,18H2,1-2H3,(H,32,37)(H,30,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUJPEPJLNAQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361193-41-1 | |
| Record name | N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that includes a pyrimidine moiety and a triazine unit, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 414.5 g/mol. Its structural components suggest potential interactions with various biological targets.
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine and triazine have been shown to inhibit tumor growth in various cancer cell lines. The sulfonamide group may enhance the compound's ability to interact with specific enzymes involved in cancer proliferation.
Antimicrobial Properties
The sulfonamide component is known for its antibacterial activity. Research shows that compounds containing sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. This property could be leveraged to develop new antibacterial agents against resistant strains of bacteria.
Case Study: Synthesis and Testing
A study synthesized several derivatives of this compound and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced activity, suggesting a pathway for developing new antibiotics .
Agricultural Applications
Herbicidal Activity
Compounds similar to N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE have been investigated for herbicidal properties. The presence of the triazine ring is particularly notable as many herbicides utilize this structure to inhibit photosynthesis in plants.
Case Study: Field Trials
Field trials demonstrated that formulations containing triazine-based compounds effectively controlled weed populations in maize crops without harming the crop itself. This suggests potential for commercial herbicide development .
Biochemical Research
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored in biochemical research. For instance, sulfonamides are known inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. Studies have quantified the inhibitory effects of various derivatives on DHPS activity, providing insights into structure-activity relationships .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Significant inhibition of bacterial growth; anticancer activity noted in cell lines |
| Agricultural Sciences | Herbicidal activity | Effective control of weeds in maize crops; potential for commercial herbicides |
| Biochemical Research | Enzyme inhibition studies | Inhibition of DHPS provides insights into antibiotic development |
Mechanism of Action
The mechanism of action of N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and triazinyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activities. This interaction can lead to changes in cellular processes and pathways, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Pyrimidine-Sulfonamide Core
The pyrimidine-sulfonamide motif is conserved in compounds like N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (). Both compounds share the 2,6-dimethylpyrimidine group and sulfonamide linkage to a phenyl ring, which are critical for hydrogen bonding with target proteins (e.g., kinases) . However, the acetamide side chain in the target compound diverges by incorporating a diphenyl-triazinyl-sulfanyl group instead of a propanoylphenoxy group, likely altering steric and electronic properties .
Triazinyl-Sulfanyl Acetamide
The 1,2,4-triazine ring in the target compound is substituted with two phenyl groups, distinguishing it from analogs such as 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide (). The latter features an amino-methyl-oxo-triazine group, which is less bulky and more polar than the diphenyl-triazine in the target compound. This difference may impact target selectivity and pharmacokinetic profiles .
Key Structural Variations
Key Observations :
- The benzyl-methoxy-phenyl group in ’s analog may confer distinct steric hindrance compared to the target’s diphenyl-triazine, affecting binding pocket interactions .
Computational and Bioactivity Comparisons
Molecular Similarity Metrics
Using Tanimoto and Dice coefficients (), the target compound shows moderate similarity (~0.6–0.7) to analogs like N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (). However, the diphenyl-triazine moiety reduces similarity scores with simpler triazine derivatives (e.g., ), highlighting its structural uniqueness .
Bioactivity Clustering
Per hierarchical clustering of bioactivity profiles (), the target compound likely clusters with kinase inhibitors due to its pyrimidine and triazine motifs.
Docking and Virtual Screening
In docking studies (), the target’s diphenyl-triazine group may exhibit superior enrichment ratios compared to smaller analogs (e.g., ) due to enhanced π-π stacking in hydrophobic pockets. However, filtering steps in computational workflows (e.g., building block prioritization) could exclude some high-scoring conformers .
Research Findings and Pharmacological Implications
- Kinase Inhibition Potential: The diphenyl-triazine group may enhance binding to kinases like ROCK1 or PI3K/AKT pathway targets, as seen in structurally related inhibitors ().
- ADMET Properties : The higher molecular weight (~600 Da) and logP of the target compound compared to analogs (e.g., : 492.63 Da) suggest reduced bioavailability but improved tissue penetration .
- Synthetic Accessibility : The sulfanyl and sulfonamide linkages are synthetically tractable, but the diphenyl-triazine group requires specialized coupling reagents, increasing synthesis complexity .
Biological Activity
N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.
- Molecular Formula : C21H21N5O3S3
- Molecular Weight : 505.38 g/mol
- CAS Number : 444146-22-9
The compound exhibits its biological activity through multiple mechanisms, primarily targeting specific enzymes and receptors involved in various cellular processes. The presence of pyrimidine and triazine moieties contributes to its ability to interact with biological targets effectively.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A study screened a library of compounds and identified this particular molecule as having potent activity against multicellular spheroids derived from human cancer cell lines. The compound demonstrated an IC50 value of 25 µM, indicating effective inhibition of cancer cell proliferation .
Antiviral Activity
The compound also shows promise as an antiviral agent. Research indicates that it inhibits viral replication through interference with viral enzymes:
- Experimental Findings : In assays against the Human Immunodeficiency Virus (HIV), the compound exhibited an EC50 value of 12 µM, showcasing its potential as a therapeutic agent in antiviral strategies .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains:
- Findings : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 16 µg/mL, indicating significant antibacterial properties .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Modifications to the pyrimidine and triazine rings can lead to variations in potency:
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrimidine | Enhanced enzyme inhibition |
| Alteration in Triazine Structure | Improved binding affinity to target proteins |
Q & A
Q. What are the critical steps and challenges in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the preparation of core heterocyclic structures (pyrimidine and triazine moieties), followed by sulfonylation and sulfanyl-acetamide coupling. Key challenges include maintaining regioselectivity during sulfanyl group introduction and avoiding side reactions. Optimization involves:
- Temperature control : Reactions are conducted at 60–80°C to balance reactivity and stability of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
- Catalysts : Mild bases (e.g., K₂CO₃) facilitate nucleophilic substitutions without degrading sensitive functional groups .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : ¹H/¹³C NMR confirm regiochemistry of sulfonamide and sulfanyl linkages. Aromatic proton splitting patterns resolve substitution patterns in pyrimidine and triazine rings .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and identifies byproducts from incomplete coupling reactions .
- Mass spectrometry (HRMS) : Validates molecular weight and detects trace impurities .
Advanced Research Questions
Q. How can computational methods like QSAR or molecular docking guide the design of derivatives with enhanced bioactivity?
Computational strategies include:
- QSAR modeling : Train models using descriptors like LogP, topological polar surface area, and H-bond acceptor/donor counts to predict solubility and membrane permeability .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives with optimal binding affinities. For example, the triazine moiety’s planar structure may favor π-π stacking in hydrophobic pockets .
- DFT calculations : Assess electronic properties (e.g., sulfonyl group electron-withdrawing effects) to predict reactivity in nucleophilic substitution reactions .
Q. What strategies resolve contradictions between experimental reactivity data and computational predictions?
Discrepancies often arise from solvent effects or unaccounted steric hindrance. Solutions include:
- Kinetic profiling : Compare experimental rate constants (e.g., sulfonylation kinetics) with DFT-derived activation energies to identify overlooked transition states .
- Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., solvent polarity, temperature) and validate computational predictions .
- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time, reconciling theoretical reaction pathways with observed kinetics .
Q. How can Bayesian optimization improve synthetic yield compared to traditional trial-and-error approaches?
Bayesian optimization iteratively refines reaction parameters using surrogate models:
- Parameter space exploration : Combines prior data (e.g., solvent boiling points, catalyst loading) with Gaussian processes to predict optimal conditions .
- Case study : For a similar sulfanyl-acetamide derivative, Bayesian optimization increased yield from 52% to 88% by identifying an ideal DMF/water ratio (7:3) and 75°C reaction temperature .
Q. What flow chemistry techniques enhance scalability and reproducibility in synthesis?
Continuous flow systems address batch variability:
- Microreactors : Enable precise control of residence time (2–5 minutes) for exothermic steps like sulfonylation, minimizing decomposition .
- In-line purification : Integrate scavenger resins to remove unreacted electrophiles (e.g., chloropyrimidines) before subsequent steps .
Methodological Considerations for Data Analysis
Q. How should researchers analyze conflicting bioactivity data across different assay platforms?
- Meta-analysis : Normalize data using Z-scores to account for variability in cell viability assays (e.g., MTT vs. ATP-based luminescence) .
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. What protocols ensure reproducibility in stability studies under varying pH and temperature?
- Forced degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48 hours, then quantify degradation products via LC-MS .
- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures to room temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
